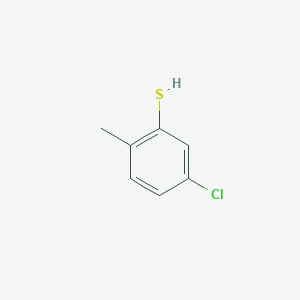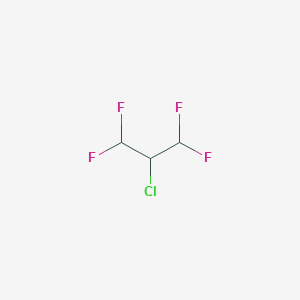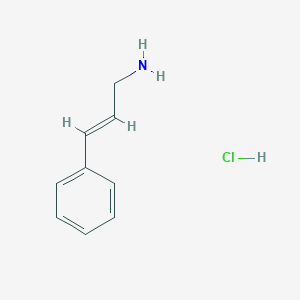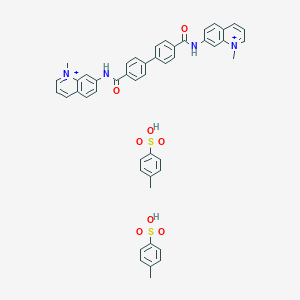
1,3,5,7-Tetraphenyladamantane
Overview
Description
1,3,5,7-Tetraphenyladamantane is a chemical compound with the molecular formula C34H32 . It is used as a synthetic intermediate in the preparation of nanoporous amide networks (NAN), which are used to selectively capture CO2 from anthropogenic emissions .
Synthesis Analysis
1,3,5,7-Tetraphenyladamantane can be synthesized from 1,3,5,7-tetrakis (4-aminophenyl)adamantane and naphthalene-1,4,5,8-tetracarboxylic dianhydride . Another synthesis method involves the use of 1,3,5,7-tetrakis (4-cyanatophenyl)adamantane .Molecular Structure Analysis
The molecules of 1,3,5,7-Tetraphenyladamantane possess symmetries 3 and 4, and are situated across threefold and fourfold improper axes, respectively .Chemical Reactions Analysis
The molecules aggregate by means of extensive C-H…pi interactions . In addition, 1,3,5,7-Tetraphenyladamantane can be nitrated in fuming nitric acid with different nitration time to produce three nitro-decorated porous polyimides .Physical And Chemical Properties Analysis
1,3,5,7-Tetraphenyladamantane has a density of 1.2±0.1 g/cm3, a boiling point of 575.5±50.0 °C at 760 mmHg, and a flash point of 304.2±24.2 °C . It has a molar refractivity of 139.6±0.3 cm3 and a molar volume of 375.2±3.0 cm3 .Scientific Research Applications
Hydrogen Storage Materials
1,3,5,7-Tetraphenyladamantane-based covalent organic frameworks (adm-COFs) have been designed and used as hydrogen storage materials . These adm-COFs exhibit extremely high porosity (86–95%) and large H2 accessible surface area (5967–6709 m2 g−1) . At 77 K and 100 bar, adm-COF-4 has the highest gravimetric H2 adsorption capacity of 38.36 wt%, while adm-COF-1 has the highest volumetric H2 adsorption capacity of 60.71 g L−1 . The gravimetric H2 adsorption capacity of adm-COF-1 can reach up to 5.81 wt% under 100 bar at room temperature .
Porous Molecular Solids
1,3,5,7-Tetraphenyladamantane can be used to produce porous materials via frustrated packing . Two rigid tetrahedral cores, tetraphenylmethane and 1,3,5,7-tetraphenyladamantane, grafted peripherally with four (trimethylsilyl)ethynyl moieties, were found to have only isolated voids in their crystal structures . They were modified into tecton-like entities to enhance crystal porosity .
Dendrimer Synthesis
1,3,5,7-Tetraphenyladamantane has been used as a core in the synthesis of first-generation dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in various applications, including drug delivery systems, due to their unique properties such as well-defined, homogeneous, and monodispersed structure, and the presence of numerous terminal groups that can be used for the attachment of bioactive compounds .
Mechanism of Action
Target of Action
1,3,5,7-Tetraphenyladamantane is primarily used in the synthesis of covalent organic frameworks (COFs) and microporous organic polymers (MOPs) . These materials are designed to capture and store small gas molecules, such as hydrogen, methane, and carbon dioxide .
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In the synthesis of COFs and MOPs, 1,3,5,7-tetraphenyladamantane acts as a “knot” that connects with phenylboronic acid-type “rods” through Suzuki coupling polymerization .
Biochemical Pathways
The primary biochemical pathway affected by 1,3,5,7-tetraphenyladamantane is the storage and release of gases. The compound’s high porosity and large accessible surface area allow it to adsorb a significant amount of gas molecules . The grand canonical Monte Carlo method has been used to simulate the adsorption isotherms of gases in these materials .
Result of Action
The primary result of 1,3,5,7-tetraphenyladamantane’s action is the storage of gases. For example, at 77 K and 100 bar, one of the designed COFs (adm-COF-4) has the highest gravimetric hydrogen adsorption capacity of 38.36 wt%, while another (adm-COF-1) has the highest volumetric hydrogen adsorption capacity of 60.71 g L−1 .
Action Environment
The action of 1,3,5,7-tetraphenyladamantane is influenced by environmental factors such as temperature and pressure. For instance, the gravimetric hydrogen adsorption capacity of adm-COF-1 can reach up to 5.81 wt% under 100 bar at room temperature . This suggests that the compound’s efficacy in gas storage can be optimized under specific environmental conditions.
Future Directions
1,3,5,7-Tetraphenyladamantane-based covalent organic frameworks (adm-COFs) have been designed under the ctn and bor net topology with the method of molecular mechanics . These adm-COFs exhibit extremely high porosity (86–95%) and large H2 accessible surface area (5967–6709 m2 g−1) . They show potential for practical application in hydrogen storage .
properties
IUPAC Name |
1,3,5,7-tetraphenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVZTACEKAXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468492 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetraphenyladamantane | |
CAS RN |
16004-75-4 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,7-Tetraphenyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
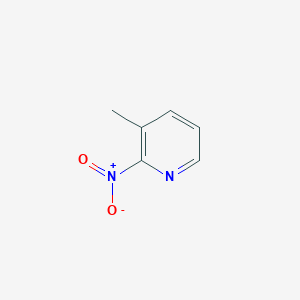
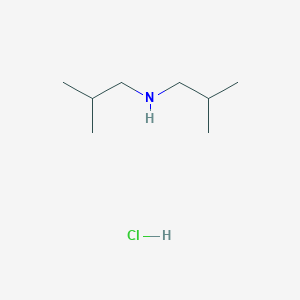
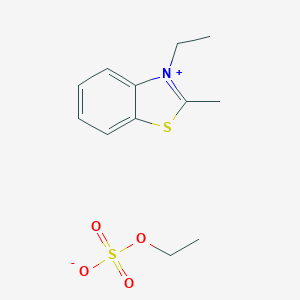

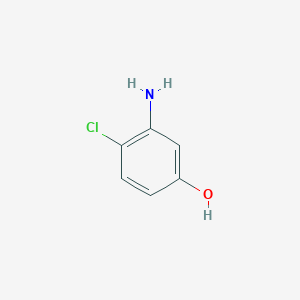
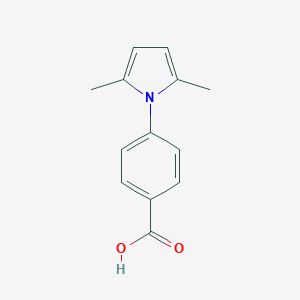
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)

